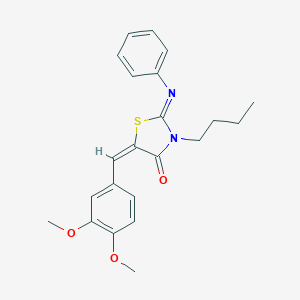![molecular formula C25H31N3O2S B298952 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research. It belongs to the thiazolidinone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and improve insulin sensitivity.
实验室实验的优点和局限性
One of the major advantages of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One of the potential directions is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of novel derivatives with improved solubility and reduced toxicity. Additionally, the exploration of its potential use in combination therapy with other drugs is also a promising direction for future research.
Conclusion:
In conclusion, 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has shown significant potential for therapeutic applications. Its diverse biological activities and mechanism of action make it a promising candidate for the development of novel therapeutics. However, its use in lab experiments is limited by its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.
合成方法
The synthesis of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-aminobenzoate, 2,4-pentanedione, and 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
科学研究应用
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antidiabetic, and antimicrobial activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
产品名称 |
3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C25H31N3O2S |
分子量 |
437.6 g/mol |
IUPAC 名称 |
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N3O2S/c1-5-30-22-13-11-20(12-14-22)26-25-28(21-9-7-6-8-10-21)24(29)23(31-25)16-19-15-17(2)27(4)18(19)3/h11-16,21H,5-10H2,1-4H3/b23-16-,26-25? |
InChI 键 |
IXCUEUGQJZAPJT-ZYITZIQLSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C(=C3)C)C)C)/S2)C4CCCCC4 |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)





![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
